![molecular formula C24H29ClO8 B15385491 (2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B15385491.png)
(2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
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Overview
Description
(2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a useful research compound. Its molecular formula is C24H29ClO8 and its molecular weight is 480.9 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the critical analytical techniques for confirming the stereochemistry and purity of this compound?
To confirm stereochemistry, nuclear magnetic resonance (NMR) spectroscopy (particularly 1H- and 13C-NMR) is essential for identifying chiral centers and spatial arrangements, as demonstrated in structural analyses of similar glycosides . X-ray crystallography provides definitive proof of molecular configuration, as seen in crystallographic studies of oxane derivatives . For purity assessment, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended, with protocols adapted from purity validation methods for complex carbohydrates .
Q. How should researchers handle and store this compound to maintain stability?
Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the hydroxymethyl group. Avoid exposure to moisture and light, as these factors degrade similar oxane derivatives . Use desiccants in storage environments, and monitor stability via periodic HPLC analysis .
Q. What synthetic strategies are effective for introducing the oxolan-3-yloxybenzyl moiety?
The oxolan-3-yloxybenzyl group can be introduced via Mitsunobu reactions, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple phenolic intermediates with tetrahydrofuran-derived alcohols. Protecting groups (e.g., acetyl for hydroxyls) are critical to prevent side reactions, as shown in syntheses of analogous aryl-substituted oxanes .
Q. Which spectroscopic methods are suitable for characterizing this compound’s functional groups?
Infrared (IR) spectroscopy identifies hydroxyl and ether stretches (3200–3600 cm−1 and 1100–1250 cm−1, respectively). 19F-NMR (if applicable) and 1H-NMR differentiate aromatic protons and methoxy groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Use a tiered solubility screen: start with polar solvents (e.g., DMSO, water) and progress to co-solvents (e.g., ethanol-water mixtures). Quantify solubility via UV-Vis spectroscopy at λmax (determined experimentally). Reference protocols from glycoside solubility studies, adjusting for the compound’s hydrophobic aryl groups .
Advanced Research Questions
Q. What experimental designs optimize selective functionalization of the hydroxymethyl group?
Employ orthogonal protection-deprotection strategies. For example, temporarily protect the hydroxymethyl as a silyl ether (e.g., TBDMS), then functionalize other hydroxyls. Catalytic methods (e.g., TEMPO-mediated oxidation) selectively convert the hydroxymethyl to a carboxylate, as validated in carbohydrate chemistry . Reaction monitoring via thin-layer chromatography (TLC) and 1H-NMR ensures selectivity .
Q. How can metabolic stability be evaluated in biological systems?
Use in vitro hepatocyte or microsomal assays with LC-MS quantification. Incubate the compound with liver microsomes (human/rat) and measure parent compound depletion over time. Compare half-life (t1/2) to controls, referencing protocols for glycoside metabolism . Isotopic labeling (e.g., 14C-tagging) tracks metabolite formation .
Q. What strategies reconcile contradictory data on the compound’s reactivity under acidic conditions?
Conduct pH-dependent stability studies (pH 1–7) at 37°C, sampling at intervals for HPLC analysis. Differences in reported reactivity may arise from buffer composition (e.g., phosphate vs. acetate) or temperature gradients. Statistical tools (e.g., ANOVA) identify significant variables, as applied in hydrolysis studies of labile ethers .
Q. How to investigate the compound’s interaction with biological targets (e.g., enzymes)?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, guided by X-ray structures of target proteins. Validate with mutagenesis studies, as done for glycosidase inhibitors .
Q. What methodologies assess the compound’s environmental fate and ecotoxicology?
Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Measure soil adsorption coefficients (Koc) via batch equilibrium experiments. Compare degradation pathways (photolysis, hydrolysis) using LC-MS/MS, referencing environmental fate studies of aryl ethers .
Properties
Molecular Formula |
C24H29ClO8 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18?,20?,21?,22?,23?,24-/m0/s1 |
InChI Key |
YIVKIDWTTVMRBY-JPXCSTFASA-N |
Isomeric SMILES |
CO[C@@]1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 |
Canonical SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 |
Origin of Product |
United States |
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